Silver phosphate

概览

描述

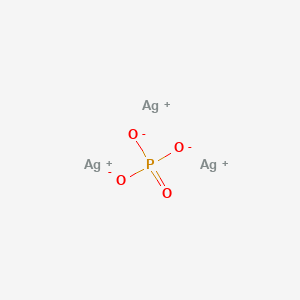

Silver phosphate, often abbreviated as Ag3PO4, is a chemical compound with significant potential across various fields such as photography, electrochemistry, and medicine . It is a salt consisting of silver cations (Ag+) and phosphate anions (PO43-) . The solid compound manifests in yellow crystals that are photosensitive, meaning they respond to light exposure .

Synthesis Analysis

Silver phosphate can be synthesized by the reaction of silver nitrate (AgNO3) with a phosphate source, commonly sodium phosphate (Na3PO4). The chemical reaction can be summarized as follows: 3AgNO3 + Na3PO4 → Ag3PO4 + 3NaNO3 .Molecular Structure Analysis

The structure of Silver Phosphate is a cubic crystal structure . It contains 3 Silver Cations and 1 Phosphate Anion .Chemical Reactions Analysis

Silver phosphate is formed as a yellow solid precipitate by the reaction between a soluble silver salt, such as silver nitrate, with a soluble orthophosphate . Its solubility product is 8.89×10−17 mol 4·dm−2 . The precipitation reaction is analytically significant .Physical And Chemical Properties Analysis

Silver phosphate is a yellow crystalline solid . It is notably insoluble in water but soluble in acids and ammonia . The molecular weight of silver phosphate is approximately 418.58 g/mol .科研应用

Photocatalysis : Silver phosphate (Ag3PO4) is recognized for its efficiency in oxygen production from water and organic contaminant decomposition under photocatalytic conditions. This makes it a promising technology in environmental applications (Martin et al., 2015).

Antimicrobial Surfaces : When used as nanoparticles, silver phosphate can significantly enhance the antimicrobial activity of polymer surfaces, making them self-sterilizing and more effective against microorganisms (Loher et al., 2008).

Antibacterial Coatings : Titanium phosphate films with incorporated silver ions have shown to effectively inhibit the growth of Escherichia coli, indicating potential use as antibacterial coatings (Wang et al., 2006).

Biomaterials : Silver-doped phosphate glasses are considered potential candidates for degradable biomaterials and antibacterial materials, particularly in medical applications (Ahmed et al., 2019).

Paleoclimate and Paleohumidity Studies : The analysis of silver phosphate aids in high-sensitivity estimates of paleotemperature, paleohumidity, and isotopic compositions of water, contributing significantly to climate research (Lécuyer, 2004).

Visible-Light-Driven Photocatalysis : Colloidal silver phosphate has shown excellent photocatalytic activity under sunlight-type excitation for removing dyes and pesticides, highlighting its environmental cleaning potential (Khan et al., 2012).

Dental Materials : Mixed calcium phosphate/silver phosphate particles are being explored for use as remineralizing and antibacterial fillers in resin-based dental materials (Natale et al., 2017).

Radiation Dosimetry : Ag+-activated phosphate glass demonstrates multifunctional properties useful in radiation dosimetry, providing radiophotoluminescence, optical absorption, and nuclear track signals (Kodaira et al., 2018).

Safety And Hazards

未来方向

Silver phosphate has been globally applied in consumer products because of their antimicrobial properties . Broad applications inevitably release AgNPs into the natural environment . Moreover, AgNPs are produced naturally in soils . Therefore, future research directions include synthesizing AgNPs with controlled physico-chemical properties, examining microbial development of resistance toward AgNPs, and ascertaining the susceptibility of cytotoxicity, genotoxicity, and inflammatory response to human cells upon AgNPs exposure .

性质

IUPAC Name |

trisilver;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ag.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOLTQXXWSRAIX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

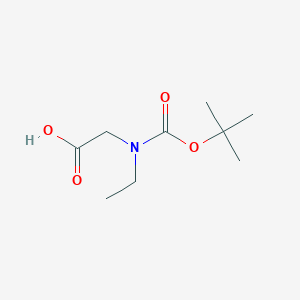

[O-]P(=O)([O-])[O-].[Ag+].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3PO4, Ag3O4P | |

| Record name | silver phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064837 | |

| Record name | Trisilver phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.576 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless solid; Darkened by light; [Merck Index] Yellow odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Silver phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Silver phosphate | |

CAS RN |

7784-09-0, 21517-67-9 | |

| Record name | Silver phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, silver salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021517679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, silver(1+) salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisilver phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver orthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL6T4Y1XP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)

![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)